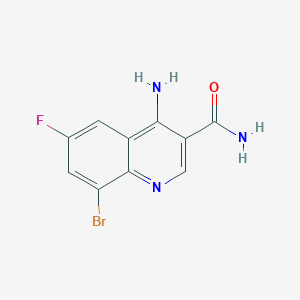
Bis(2-hexyldecyl) 6,6'-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate is a complex organic compound with a unique structure that includes a pyrrolidine ring and long alkyl chains
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate typically involves a multi-step process. The initial step often includes the preparation of the pyrrolidine derivative, followed by the introduction of the hexanoate groups. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological systems in specific ways, making it useful for studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate involves its interaction with molecular targets within biological systems. The pyrrolidine ring and alkyl chains allow it to interact with specific proteins and enzymes, potentially affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.
相似化合物的比较
Similar Compounds
Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate: This compound has a similar structure but includes a hydroxybutyl group instead of the pyrrolidin-1-yl group.
Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate: This compound includes pyridine rings and diselenide groups, offering different chemical properties.
Uniqueness
The uniqueness of Bis(2-hexyldecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate lies in its combination of a pyrrolidine ring with long alkyl chains, providing a distinct set of chemical and physical properties that can be leveraged in various applications.
属性
分子式 |
C50H98N2O4 |
|---|---|
分子量 |
791.3 g/mol |
IUPAC 名称 |
2-hexyldecyl 6-[[6-(2-hexyldecoxy)-6-oxohexyl]-(2-pyrrolidin-1-ylethyl)amino]hexanoate |
InChI |
InChI=1S/C50H98N2O4/c1-5-9-13-17-19-25-35-47(33-23-15-11-7-3)45-55-49(53)37-27-21-29-39-51(43-44-52-41-31-32-42-52)40-30-22-28-38-50(54)56-46-48(34-24-16-12-8-4)36-26-20-18-14-10-6-2/h47-48H,5-46H2,1-4H3 |
InChI 键 |
YAAGBTAXFNACIZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCN1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium;2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate](/img/structure/B13349691.png)
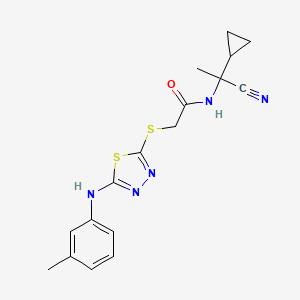
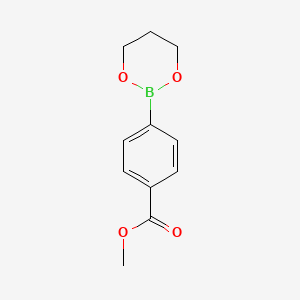
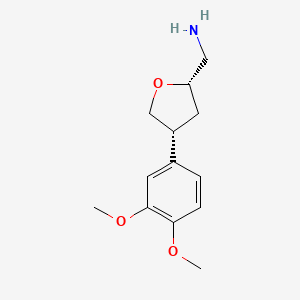

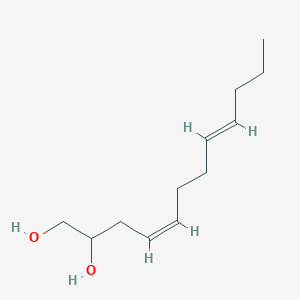
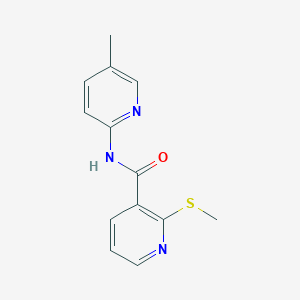



![3-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13349745.png)

